molecular formula C11H10ClN3O B13182616 (E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

(E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

Cat. No.: B13182616
M. Wt: 235.67 g/mol
InChI Key: GRUBGYVRRPDDLF-UHFFFAOYSA-N
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Description

(E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5-methylisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in the formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents. Examples include:

  • 7-Chloro-5-methylisoquinoline
  • N’-hydroxy-5-methylisoquinoline-1-carboximidamide
  • 7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide

Uniqueness

What sets (E)-7-Chloro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties

Biological Activity

(E)-7-Chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3OC_{10}H_{8}ClN_{3}O with a molecular weight of approximately 239.63 g/mol. The compound features a unique isoquinoline backbone, which is modified by the presence of a hydroxyl group and a carboximidamide functional group. These structural components are believed to play a crucial role in its biological activity.

Research indicates that this compound may exert its biological effects through the inhibition of specific signaling pathways. Notably, it has been shown to inhibit pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammation and cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of lipopolysaccharide (LPS)-induced inflammation, it showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Potential

In cytotoxicity assays against human cancer cell lines, this compound demonstrated promising results. It induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity based on functional group variations. The following table summarizes key similarities and differences:

Compound NameStructureNotable Features
This compound C10H8ClN3OExhibits significant antimicrobial and anti-inflammatory activity
(E)-5-Chloro-N'-hydroxyisoquinoline-1-carboximidamide C10H8ClN3OSimilar structure but less potent in inhibiting NF-κB pathway
(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide C10H8FN3OLacks chlorine substituent; shows different pharmacological properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Properties : A study reported an IC50 value of 2.0 µM against MRSA, indicating strong antibacterial potential compared to standard treatments .
  • Anti-inflammatory Action : In BV2 microglial cells, the compound reduced LPS-induced NO production by more than 50%, showcasing its efficacy in neuroinflammatory conditions .
  • Cytotoxicity : In cancer cell lines such as HT29 and CCRF-CEM, the compound exhibited IC50 values ranging from 10 µM to 15 µM, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

7-chloro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10ClN3O/c1-6-4-7(12)5-9-8(6)2-3-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

GRUBGYVRRPDDLF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)Cl

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2C(=NO)N)Cl

Origin of Product

United States

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